
CHIR-99021
Overview
Description
CHIR-99021 is a chemical compound known for its potent inhibition of glycogen synthase kinase 3 (GSK-3). It is an aminopyrimidine derivative that selectively inhibits both GSK-3β and GSK-3α with high affinity. This compound has gained significant attention in the fields of molecular biology, stem cell research, and regenerative medicine due to its ability to modulate the Wnt/β-catenin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHIR-99021 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
CHIR-99021 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminopyrimidine and dichlorophenyl moieties. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding to GSK-3 .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, and various bases and acids for pH adjustments. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from the reactions involving this compound are primarily its derivatives, which are studied for their enhanced or modified biological activities. These derivatives are often used to explore structure-activity relationships and optimize the compound’s efficacy .
Scientific Research Applications
CHIR99021 is a chemical compound frequently used in scientific research for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity, particularly GSK-3α and GSK-3β isoforms . By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway. This leads to the stabilization and accumulation of β-catenin, which then translocates to the cell nucleus, enhancing the Wnt/β-catenin signaling pathway .
Scientific Research Applications
CHIR99021 has a wide array of applications in scientific research, including stem cell research, regenerative medicine, cancer biology, and mitochondrial biogenesis .
Stem Cell Research and Regenerative Medicine
CHIR99021 promotes the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It facilitates the derivation of high-quality, undifferentiated cell populations and guides their differentiation into specific lineages .
Cancer Biology
CHIR99021 can impact the behavior of cancer cells by modulating Wnt signaling . It has shown a synergistic effect with paclitaxel in the treatment of human lung cancer . CHIR99021 can also enrich primary low-grade glioma cells with CD133-positive glioma stem-like cell (GSLC) properties .
Mitochondrial Biogenesis
this compound promotes mitochondrial biogenesis and increases mitochondrial mass and membrane potential . It also regulates mitochondrial remodeling via the β-catenin signaling pathway and inhibits the expression of miRNAs during definitive endodermal differentiation .
Other Applications
CHIR99021 can upregulate lysosomal activation and autophagy . It also suppresses the migration of human Tenon's fibroblasts (HTFs) .
Detailed Research Findings
CHIR99021 in Stem Cell Research
CHIR99021 is utilized to maintain stem cells in an undifferentiated state and to guide their differentiation into specific lineages . By enhancing the Wnt/β-catenin signaling pathway, CHIR99021 facilitates the derivation of high-quality, undifferentiated cell populations .
CHIR99021 in Cancer Treatment
In human lung cancer treatment, CHIR99021 has a synergistic effect with paclitaxel . It can also enrich primary low-grade glioma cells with CD133-positive GSLC properties . CHIR99021 can reverse the effects of cordycepin, which induces a decrease in cell viability, downregulation of β-catenin, an increase in apoptosis, and a reduction in TMZ resistance .
CHIR99021 and Mitochondrial Function
this compound promotes mitochondrial biogenesis and oxidative phosphorylation activities during definitive endodermal differentiation . It increases mitochondrial mass and mitochondrial membrane potential . this compound also regulates mitochondrial remodeling via activation of the β-catenin signaling pathway and inhibits the expression of miRNAs during definitive endodermal differentiation .
CHIR99021 and GSK-3β Inhibition
CHIR99021-induced GSK-3β inhibition upregulates lysosomal activation and autophagy . It also deregulates mTOR and its downstream signaling through TSC2/Rheb .
CHIR99021 and Fibrosis
CHIR 99021 suppresses the migration of human Tenon's fibroblasts (HTFs) and decreases the mRNA expression of fibronectin, collagen Iα, and α-SMA .
Case Studies
While specific, detailed case studies were not available within the provided search results, the following applications of CHIR99021 can be considered as potential case studies:
- Stem Cell Differentiation: Using CHIR99021 to direct the differentiation of iPSCs into specific cell types for regenerative medicine .
- Cancer Therapy: Combining CHIR99021 with paclitaxel to treat human lung cancer and observing the synergistic effects .
- Mitochondrial Biogenesis: Studying the impact of CHIR99021 on mitochondrial biogenesis and oxidative phosphorylation during definitive endodermal differentiation of hASCs .
Authoritative Insights
- CHIR99021 is a versatile tool in stem cell research and regenerative medicine for maintaining stem cells in an undifferentiated state and guiding their differentiation .
- CHIR99021 can modulate Wnt signaling in cancer cells, impacting their behavior and potentially offering therapeutic benefits .
- CHIR99021 plays a role in mitochondrial structure and function remodeling via activation of the β-catenin signaling pathway .
- GSK-3β inhibition by CHIR99021 can upregulate lysosomal activation and autophagy .
- CHIR99021 can suppress the migration of human Tenon's fibroblasts (HTFs), indicating its potential use in treating fibrosis-related conditions .
Mechanism of Action
CHIR-99021 exerts its effects by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various cellular pathways. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates the transcription of Wnt target genes .
Comparison with Similar Compounds
Similar Compounds
SB-216763: Another potent GSK-3 inhibitor with similar selectivity and potency.
BIO (6-bromoindirubin-3’-oxime): A GSK-3 inhibitor that also activates the Wnt/β-catenin pathway.
TWS119: A selective GSK-3 inhibitor used in stem cell research and regenerative medicine
Uniqueness
CHIR-99021 is unique due to its high selectivity and potency for GSK-3 inhibition, with minimal off-target effects on other kinases. This makes it a valuable tool in research and therapeutic applications, particularly in studies involving the Wnt/β-catenin signaling pathway .
Biological Activity
CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including stem cell maintenance, differentiation, and cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in stem cell research, effects on cancer cells, and its role in regenerative medicine.
This compound primarily functions by inhibiting GSK-3 isoforms (GSK-3α and GSK-3β), leading to the stabilization of β-catenin in the Wnt signaling pathway. This stabilization prevents the phosphorylation and degradation of β-catenin, allowing it to translocate into the nucleus and activate target genes involved in cell proliferation and differentiation .
Applications in Stem Cell Research
This compound has been extensively utilized in stem cell research for maintaining pluripotency and promoting differentiation. Key findings include:
- Self-Renewal of Stem Cells : this compound enhances the self-renewal capacity of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by activating Wnt/β-catenin signaling .
- Differentiation Induction : It aids in guiding the differentiation of stem cells into specific lineages, such as cardiomyocytes and hematopoietic cells, thereby providing a versatile tool for regenerative medicine .
Table 1: Effects of this compound on Stem Cell Differentiation
Effects on Cancer Cells
Recent studies have shown that this compound can influence cancer cell behavior by modulating Wnt signaling pathways:
- Synergistic Effects : In lung cancer treatment, this compound demonstrated a synergistic effect when combined with paclitaxel, enhancing therapeutic efficacy .
- Fibrosis Modulation : In human lung fibroblasts (HTFs), treatment with this compound significantly reduced the expression of fibrotic markers such as fibronectin and collagen Iα, indicating its potential role in fibrosis-related conditions .
Table 2: Impact of this compound on Cancer Cell Behavior
Cancer Type | Observed Effect | Reference |
---|---|---|
Lung Cancer | Synergistic with paclitaxel | |
Fibrosis | Decreased fibrotic marker expression |
Regenerative Medicine Applications
This compound has shown promise in regenerative medicine by promoting tissue repair and regeneration:
- Osteogenesis : It activates canonical Wnt signaling pathways in bone marrow stromal cells, promoting osteoblast differentiation and mineralization .
- Lung Regeneration : In models of acute lung injury (ALI), this compound facilitated fetal lung progenitor proliferation and maturation of alveolar epithelial cells, suggesting therapeutic potential for lung repair .
Table 3: Regenerative Medicine Applications of this compound
Tissue Type | Application | Reference |
---|---|---|
Bone | Promotes osteoblast differentiation | |
Lung | Enhances alveolar epithelial cell maturation |
Case Studies
- Stem Cell Differentiation Study : A study demonstrated that this compound treatment led to significant increases in markers associated with neurogenesis in Neuro-2a cells, highlighting its role in neural differentiation .
- Hematopoietic Specification : Research indicated that this compound altered early hematopoiesis steps, resulting in a loss of hemangioblast progenitors while increasing lymphoid fractions during differentiation from human pluripotent stem cells .
Properties
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNHMOJWBZFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179931 | |
Record name | CHIR-99021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252917-06-9 | |
Record name | GSK 3 inhibitor XVI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252917-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laduviglusib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252917069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHIR-99021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LADUVIGLUSIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234CMT4GK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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